Oxki2 (Oxyopinin-2b) Induces Stronger Positive Membrane Curvature Than Oxki1 (Oxyopinin-1) — Direct ³¹P NMR Comparison
In a direct head-to-head ³¹P solid-state NMR study, Oxki2 (oxyopinin-2b) induced stronger positive curvature in 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) lipid bilayers than Oxki1 (oxyopinin-1), while Oxki1 was more disruptive to total E. coli membrane lipid extracts [1]. Calorimetric binding data further confirmed distinct thermodynamic profiles: the binding enthalpy (ΔH) to POPC small unilamellar vesicles (SUVs) was -15.0 kcal/mol for Oxki2 versus -18.1 kcal/mol for Oxki1, with a partition coefficient (Kₚ) of 3.9 × 10³ M⁻¹ [1]. This demonstrates that Oxki2 and Oxki1 produce quantitatively and qualitatively different membrane perturbations despite both being classified as oxyopinins.
| Evidence Dimension | Positive membrane curvature induction in DEPE bilayers (³¹P NMR) |
|---|---|
| Target Compound Data | Oxki2 (oxyopinin-2b): stronger positive curvature induction |
| Comparator Or Baseline | Oxki1 (oxyopinin-1): weaker positive curvature induction |
| Quantified Difference | Qualitatively stronger curvature for Oxki2; binding ΔH to POPC SUVs: Oxki2 -15.0 kcal/mol vs Oxki1 -18.1 kcal/mol (ΔΔH = 3.1 kcal/mol) |
| Conditions | ³¹P solid-state NMR spectroscopy; DEPE membranes and POPC SUVs; high-sensitivity titration calorimetry (Nomura et al., 2006) |
Why This Matters
For procurement decisions in membrane biophysics research, oxyopinin-2b is the preferred oxyopinin when the experimental objective requires stronger positive curvature induction, whereas oxyopinin-1 is superior for bacterial membrane disruption assays — the two peptides are not functionally interchangeable despite sequence homology.
- [1] Nomura K, Corzo G, Nakajima T, Iwashita T. The effect of binding of spider-derived antimicrobial peptides, oxyopinins, on lipid membranes. Biochim Biophys Acta. 2006 Sep;1758(9):1475-82. doi: 10.1016/j.bbamem.2006.04.022. PMID: 16777059. View Source
